
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a halogenated pyridine derivative and 4-methylpiperazine.
Condensation reactions: Combining 4-methylpiperazine with a pyridine aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile: Similar structure with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Another positional isomer.
2-(4-Ethylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Ethyl group instead of methyl.
Uniqueness
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12(10-13)11-2-4-14-5-3-11/h2-5,12H,6-9H2,1H3 |
InChIキー |
FROCYAHHSCIADU-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(C#N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



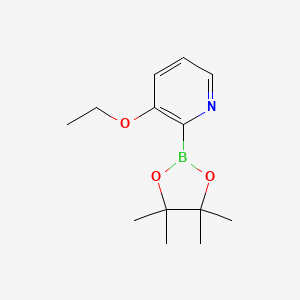
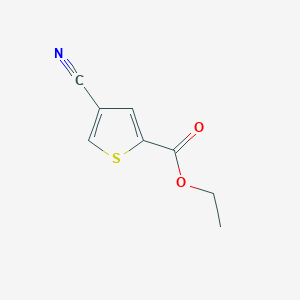

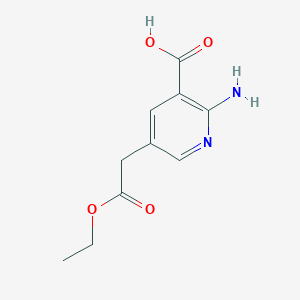
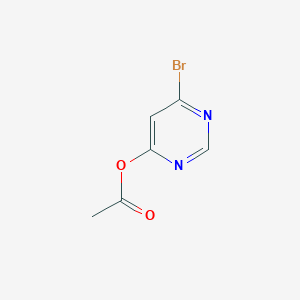
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
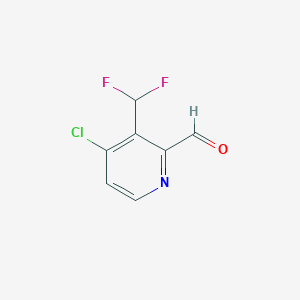
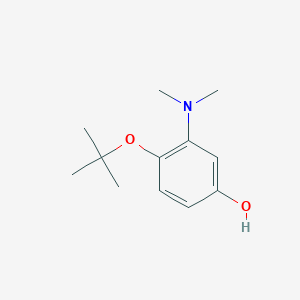
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)


![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)

